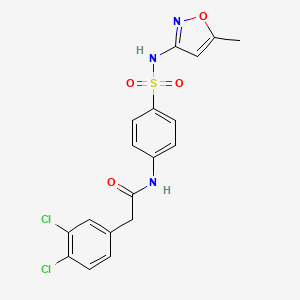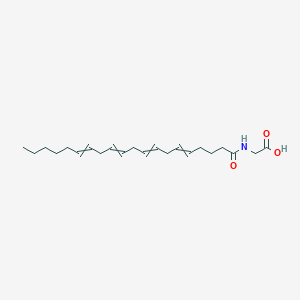
10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and materials science. This particular compound features a bromophenyl group attached to the phenothiazine core, which is further oxidized to form a dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through a cyclization reaction involving diphenylamine and sulfur.
Bromination: The phenothiazine core is then brominated using bromine or a brominating agent to introduce the bromophenyl group.
Oxidation: The final step involves the oxidation of the phenothiazine to form the 5,5-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can convert the dioxide back to the parent phenothiazine.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxides of phenothiazine.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
Mechanism of Action
The mechanism of action of 10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways. The compound’s bromophenyl group and phenothiazine core allow it to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenothiazine 5,5-dioxide: Lacks the bromine substituent.
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide: Contains a chlorine substituent instead of bromine.
10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide: Contains a fluorine substituent instead of bromine.
Uniqueness
10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C18H12BrNO2S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C18H12BrNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
USRGMGIWTHXVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)


![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12512773.png)
![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
